molecular formula C13H16O4 B14837810 4-(Cyclohexyloxy)-3-hydroxybenzoic acid

4-(Cyclohexyloxy)-3-hydroxybenzoic acid

Cat. No.: B14837810
M. Wt: 236.26 g/mol
InChI Key: LCHULWQKWMUFBT-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)-3-hydroxybenzoic acid is a benzoic acid derivative with a cyclohexyloxy substituent at the 4-position and a hydroxyl group at the 3-position of the aromatic ring. Its structure confers unique physicochemical properties, such as moderate lipophilicity due to the cyclohexyl group and hydrogen-bonding capacity from the hydroxyl and carboxylic acid moieties.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4-cyclohexyloxy-3-hydroxybenzoic acid

InChI

InChI=1S/C13H16O4/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2,(H,15,16)

InChI Key

LCHULWQKWMUFBT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-3-hydroxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Substitution Reaction: A nucleophilic substitution reaction introduces the cyclohexyloxy group at the fourth position of the benzoic acid core.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

    Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Derivatives with different functional groups replacing the cyclohexyloxy group.

Scientific Research Applications

4-(Cyclohexyloxy)-3-hydroxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(Cyclohexyloxy)-3-hydroxybenzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 4-(Cyclohexyloxy)-3-hydroxybenzoic acid and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound –OH (3), –O-cyclohexyl (4), –COOH (1) C₁₃H₁₆O₄ 248.26* Potential pharmacological applications
4-Hydroxybenzoic acid –OH (4), –COOH (1) C₇H₆O₃ 138.12 R&D uses; precursor in cosmetics
3-Hydroxybenzoic acid –OH (3), –COOH (1) C₇H₆O₃ 138.12 Biologically inactive in SA-binding
3,4-Dihydroxybenzoic acid (Protocatechuic acid) –OH (3,4), –COOH (1) C₇H₆O₄ 154.12 Antioxidant; microbial metabolism
4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) –OH (4), –OCH₃ (3), –COOH (1) C₈H₈O₄ 168.15 Food flavoring; anti-inflammatory
4-(4-Carboxyphenyl)-3-hydroxybenzoic acid –OH (3), –COOH (1), biphenyl-4-carboxy (4) C₁₄H₁₀O₅ 258.23 Metal-organic framework (MOF) linker
4-(Cyclopentyloxy)-3-ethoxybenzoic acid –O-cyclopentyl (4), –OCH₂CH₃ (3), –COOH (1) C₁₄H₁₈O₄ 262.29 Synthetic intermediate; solubility studies
4-Ethoxy-3-hydroxybenzoic acid –OCH₂CH₃ (4), –OH (3), –COOH (1) C₉H₁₀O₄ 182.17 Research chemical; structural analog

*Calculated based on molecular formula.

Physicochemical Properties

  • Lipophilicity : The cyclohexyloxy group in this compound enhances lipophilicity compared to smaller alkoxy substituents (e.g., ethoxy or methoxy). This property may improve membrane permeability in drug delivery .
  • Acidity : The pKa of the carboxylic acid group (~3.95, extrapolated from ) is similar to other benzoic acid derivatives, facilitating ionization at physiological pH.
  • Thermal Stability : Boiling points for analogs like 4-(4-carboxyphenyl)-3-hydroxybenzoic acid exceed 500°C, suggesting high thermal stability .

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